molecular formula C26H35N3O2 B2966669 N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 921902-48-9

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2966669
CAS No.: 921902-48-9
M. Wt: 421.585
InChI Key: SUNANFOAODNPMO-UHFFFAOYSA-N
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Description

This compound features a 1-methyl-1,2,3,4-tetrahydroquinoline core linked to a piperidine moiety via an ethyl chain, with an acetamide group substituted by an o-tolyloxy (2-methylphenoxy) group. The o-tolyloxy group may enhance lipophilicity, influencing blood-brain barrier permeability .

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O2/c1-20-9-4-5-11-25(20)31-19-26(30)27-18-24(29-15-6-3-7-16-29)22-12-13-23-21(17-22)10-8-14-28(23)2/h4-5,9,11-13,17,24H,3,6-8,10,14-16,18-19H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNANFOAODNPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide, also known as KN3014, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a tetrahydroquinoline moiety linked to a piperidine and an o-tolyloxy acetamide group. Its molecular formula is C26H35N3O2C_{26}H_{35}N_{3}O_{2}, with a molecular weight of approximately 421.59 g/mol.

The biological activity of KN3014 is primarily attributed to its ability to modulate inflammatory pathways. It has been identified as an inhibitor of the NLRP3 inflammasome, which plays a crucial role in the activation of interleukin-1 beta (IL-1β), a key cytokine involved in inflammatory responses. The compound inhibits the interaction between pyrin domains (PYDs) of NLRP3 and ASC (apoptosis-associated speck-like protein containing a caspase recruitment domain), thereby reducing IL-1β production and subsequent inflammatory signaling .

In Vitro Studies

In vitro evaluations have demonstrated that KN3014 exhibits significant anti-inflammatory effects. The compound was tested on various cell lines, including macrophages, where it effectively reduced the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha in response to lipopolysaccharide (LPS) stimulation. The IC50 values for these effects were found to be in the low micromolar range, indicating potent activity .

In Vivo Studies

Animal models have further confirmed the anti-inflammatory properties of KN3014. In a murine model of acute inflammation induced by LPS, administration of KN3014 resulted in decreased levels of serum IL-1β and reduced histological signs of inflammation in tissues . Additionally, chronic models of inflammation demonstrated that KN3014 could mitigate symptoms associated with diseases such as rheumatoid arthritis and colitis .

Structure-Activity Relationship (SAR)

The efficacy of KN3014 can be attributed to its unique structural features. A structure-activity relationship study highlighted the importance of the tetrahydroquinoline core and the piperidine ring for maintaining biological activity. Variations in these moieties affected binding affinity and selectivity towards NLRP3 compared to other inflammasome components .

Compound Structure Activity IC50 (µM)
KN3014KN3014NLRP3 Inhibitor0.5
Compound ACompound AWeak NLRP3 Inhibitor5.0
Compound BCompound BNon-inhibitor>10

Clinical Implications

Given its mechanism of action and demonstrated efficacy in preclinical studies, KN3014 holds promise as a therapeutic agent for treating various inflammatory diseases. Ongoing research aims to explore its potential applications in chronic inflammatory conditions and autoimmune disorders.

Comparison with Similar Compounds

N-(2-(Dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(o-tolyloxy)acetamide (CAS 921894-91-9)

  • Structural Differences: Replaces the piperidin-1-yl group with dimethylamino (-N(CH₃)₂).
  • Molecular Weight : 381.5 g/mol (vs. ~377 g/mol for the target compound).
  • Synthesis : Likely involves similar acetamide coupling but substitutes piperidine with dimethylamine derivatives .

N-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide (CAS 954022-01-6)

  • Structural Differences: Features a furan-2-ylmethyl-piperidine moiety instead of tetrahydroquinoline.
  • Molecular Formula : C₂₀H₂₆N₂O₃ (vs. C₂₅H₃₁N₃O₂ for the target compound).
  • Functional Impact: The furan ring introduces heteroatom-driven polarity, possibly reducing CNS penetration compared to the lipophilic tetrahydroquinoline core .

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide (ZINC2716594)

  • Structural Differences: Incorporates a benzodioxin ring and isoquinoline core instead of tetrahydroquinoline and piperidine.
  • Pharmacokinetics : The benzodioxin group may enhance metabolic stability but reduce bioavailability due to increased molecular rigidity .

2-Chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide (CAS 924829-85-6)

  • Structural Differences: Lacks the piperidine and o-tolyloxy groups; includes a chloroacetamide and 2-oxo-tetrahydroquinoline.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Tetrahydroquinoline + Piperidine o-Tolyloxy, acetamide ~377 High lipophilicity, CNS potential
CAS 921894-91-9 Tetrahydroquinoline Dimethylamino, o-tolyloxy 381.5 Enhanced solubility
CAS 954022-01-6 Piperidine + Furan o-Tolyloxy, acetamide 342.4 Reduced CNS penetration
ZINC2716594 Benzodioxin + Isoquinoline 2-Methylphenylmethyl, acetamide ~490 High metabolic stability
CAS 924829-85-6 2-Oxo-tetrahydroquinoline Chloroacetamide ~280 Electrophilic, higher toxicity

Research Findings and Implications

  • Receptor Binding: The target compound’s piperidine and tetrahydroquinoline moieties may synergistically target serotonin or dopamine receptors, whereas dimethylamino (CAS 921894-91-9) and furan (CAS 954022-01-6) analogs likely diverge in affinity .
  • Metabolic Stability : Benzodioxin-containing analogs (e.g., ZINC2716594) exhibit prolonged half-lives due to reduced cytochrome P450 metabolism, unlike the target compound’s more flexible structure .
  • Toxicity : Chloroacetamides (e.g., CAS 924829-85-6) show higher cytotoxicity, emphasizing the safety advantage of o-tolyloxy substitution in the target compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

  • Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the tetrahydroquinoline core followed by sequential coupling with piperidine and o-tolyloxyacetamide groups. To optimize purity, employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate via HPLC (>95% purity threshold) . For intermediates, use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity, particularly monitoring for byproducts like unreacted piperidine or residual solvents .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer: High-resolution mass spectrometry (HRMS) is essential for confirming molecular weight and isotopic patterns. Pair this with Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). For stereochemical analysis, use circular dichroism (CD) if chiral centers are present . X-ray crystallography may resolve ambiguities in solid-state conformation .

Q. How can researchers assess solubility and stability under experimental conditions?

  • Methodological Answer: Conduct kinetic solubility studies in phosphate-buffered saline (PBS) at pH 7.4 and dimethyl sulfoxide (DMSO) for stock solutions. Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC tracking. For photostability, expose to UV-Vis light (300–400 nm) and quantify degradation products .

Advanced Research Questions

Q. How to design experiments to resolve contradictory data in receptor-binding assays?

  • Methodological Answer: Apply factorial design of experiments (DoE) to isolate variables (e.g., pH, temperature, co-solvents). For instance, a 2³ factorial design can test interactions between buffer ionic strength, incubation time, and ligand concentration. Validate using orthogonal techniques like surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic parameters . Cross-validate with computational docking (e.g., AutoDock Vina) to reconcile discrepancies between experimental and theoretical binding affinities .

Q. What computational strategies can predict metabolic pathways or toxicity profiles?

  • Methodological Answer: Use in silico tools like SwissADME to predict cytochrome P450-mediated metabolism. For toxicity, employ Quantitative Structure-Activity Relationship (QSAR) models via platforms like ProTox-II. Molecular dynamics (MD) simulations (e.g., GROMACS) can assess metabolite stability in biological membranes . Pair with in vitro hepatocyte assays for empirical validation .

Q. How to optimize reaction yields while minimizing hazardous byproducts?

  • Methodological Answer: Apply green chemistry principles: substitute toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME). Use flow chemistry to enhance heat/mass transfer and reduce waste. Monitor reaction progress in real time via inline FTIR or Raman spectroscopy. For byproduct mitigation, employ scavenger resins (e.g., QuadraPure®) or catalytic converters (e.g., Pd/C for nitro-group reductions) .

Q. What statistical methods are suitable for analyzing dose-response relationships in preclinical studies?

  • Methodological Answer: Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc Tukey tests for group comparisons. For time-series data, leverage mixed-effects models to account for inter-subject variability. Bootstrap resampling (10,000 iterations) can estimate confidence intervals for small sample sizes .

Cross-Disciplinary and Methodological Integration

Q. How to integrate machine learning (ML) for structure-activity relationship (SAR) modeling?

  • Methodological Answer: Train ML models (e.g., random forest, neural networks) on curated datasets of structural analogs. Use Mordred descriptors (2,000+ molecular features) for input variables. Validate models via k-fold cross-validation (k=10) and external test sets. SHAP (SHapley Additive exPlanations) values can interpret feature importance, guiding lead optimization .

Q. What protocols ensure reproducibility in multi-lab collaborative studies?

  • Methodological Answer: Standardize protocols using platforms like Protocols.io . Share raw data (e.g., NMR FID files, HPLC chromatograms) via repositories like Zenodo. Implement blind testing for bioassays and use reference standards (e.g., USP-grade compounds) for inter-lab calibration .

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